Methyl (3S)-5,7-dioxooctahydroindolizine-3-carboxylate
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Overview
Description
Methyl (3S)-5,7-dioxooctahydroindolizine-3-carboxylate is a complex organic compound belonging to the class of indolizine derivatives This compound is characterized by its unique octahydroindolizine ring structure, which is a bicyclic system containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3S)-5,7-dioxooctahydroindolizine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl (3S)-5,7-dioxooctahydroindolizine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Methyl (3S)-5,7-dioxooctahydroindolizine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of Methyl (3S)-5,7-dioxooctahydroindolizine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-butyric acid share structural similarities with Methyl (3S)-5,7-dioxooctahydroindolizine-3-carboxylate.
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen in their ring structures and exhibit similar biological activities.
Uniqueness: this compound is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H13NO4 |
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Molecular Weight |
211.21 g/mol |
IUPAC Name |
methyl (3S)-5,7-dioxo-2,3,8,8a-tetrahydro-1H-indolizine-3-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-15-10(14)8-3-2-6-4-7(12)5-9(13)11(6)8/h6,8H,2-5H2,1H3/t6?,8-/m0/s1 |
InChI Key |
BRNWDHCJLURMTQ-XDKWHASVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCC2N1C(=O)CC(=O)C2 |
Canonical SMILES |
COC(=O)C1CCC2N1C(=O)CC(=O)C2 |
Origin of Product |
United States |
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